molecular formula C26H34N2O2 B10880940 (4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(2-methoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10880940
M. Wt: 406.6 g/mol
InChI Key: ZTMSRWLYQRFLAO-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of both benzyl and methoxybenzyl groups attached to a piperidine ring, which may contribute to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets in the body. It is believed to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters and subsequent inhibition of monoamine oxidase, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)[1-(2-METHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the presence of both benzyl and methoxybenzyl groups, which may enhance its pharmacological profile and provide distinct biological activities compared to its analogs.

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C26H34N2O2/c1-30-25-12-6-5-10-23(25)19-27-15-7-11-24(20-27)26(29)28-16-13-22(14-17-28)18-21-8-3-2-4-9-21/h2-6,8-10,12,22,24H,7,11,13-20H2,1H3

InChI Key

ZTMSRWLYQRFLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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